molecular formula C24H28ClN3O2S B2792688 1-(4-((4-(4-Methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-3-phenylpropan-1-one hydrochloride CAS No. 1215483-59-2

1-(4-((4-(4-Methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-3-phenylpropan-1-one hydrochloride

Cat. No.: B2792688
CAS No.: 1215483-59-2
M. Wt: 458.02
InChI Key: GQDIYWYMXHPVEP-UHFFFAOYSA-N
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Description

1-(4-((4-(4-Methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-3-phenylpropan-1-one hydrochloride is a synthetic organic compound of significant interest in medicinal chemistry and pharmaceutical research. Its molecular structure incorporates a thiazole ring linked to a 4-methoxyphenyl group, which is further connected via a methylene bridge to a piperazine moiety. The piperazine is functionalized with a 3-phenylpropan-1-one chain, and the molecule is presented as a hydrochloride salt to enhance its stability and solubility for research applications . The core structural motif of this compound suggests potential for diverse biological activity. The presence of the thiazole ring is a common feature in many pharmacologically active molecules, and its combination with the piperazine scaffold is frequently explored in the development of novel therapeutic agents . This specific molecular architecture makes it a valuable chemical entity for structure-activity relationship (SAR) studies, particularly in the screening and design of new bioactive molecules. Researchers can utilize this compound as a key intermediate or a building block in the synthesis of more complex chemical libraries aimed at targeting various disease pathways. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. It is strictly for use in a laboratory setting by qualified researchers. For in-depth handling and safety information, please refer to the corresponding Safety Data Sheet (SDS).

Properties

IUPAC Name

1-[4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-3-phenylpropan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2S.ClH/c1-29-21-10-8-20(9-11-21)22-18-30-23(25-22)17-26-13-15-27(16-14-26)24(28)12-7-19-5-3-2-4-6-19;/h2-6,8-11,18H,7,12-17H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQDIYWYMXHPVEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)CN3CCN(CC3)C(=O)CCC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-((4-(4-Methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-3-phenylpropan-1-one hydrochloride is a complex organic compound that has garnered attention for its potential pharmacological properties. This compound features a combination of a thiazole moiety, piperazine ring, and methoxy-substituted phenyl groups, suggesting diverse biological activities. The molecular formula is C18H24ClN3O2SC_{18}H_{24}ClN_{3}O_{2}S with a molecular weight of approximately 381.9 g/mol.

Chemical Structure and Properties

The compound's structure is characterized by several functional groups that may influence its biological activity:

FeatureDescription
Thiazole Group Implicated in various biological interactions
Piperazine Ring Known for its role in modulating neurotransmitter receptors
Methoxy Group Enhances lipophilicity and bioavailability

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activity, particularly as a modulator of ion channels. Notably, it has shown interactions with KCNQ1 potassium channels, which are crucial for cardiac action potentials.

The compound's mechanism of action involves the enhancement of ion currents through KCNQ1 channels, as demonstrated in electrophysiological studies. Dose-response experiments have illustrated its efficacy in activating these channels, suggesting potential therapeutic applications in treating cardiac arrhythmias.

Pharmacological Studies

Research has focused on the pharmacological effects of this compound through various assays:

  • Electrophysiological Assays : These studies have shown that the compound significantly enhances ion currents in KCNQ1 channels, indicating its potential as an antiarrhythmic agent.
  • Metabolic Stability Assays : Investigations into the pharmacokinetic properties revealed that modifications to the methoxy and thiazole groups could significantly influence the compound’s stability and efficacy.

Comparative Analysis with Related Compounds

The unique structural features of this compound can be compared with other piperazine derivatives:

Compound NameStructure FeaturesUnique Aspects
3-[4-(trifluoromethyl)phenyl]piperazin-1-yl]thiazoleContains trifluoromethyl groupEnhanced lipophilicity
4-(piperidin-1-yl)-thiazole derivativesPiperidine instead of piperazineVarying biological activities
2-(cyclopropylamino)-quinoxaline derivativesQuinoxaline core structureDifferent ion channel selectivity

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into their therapeutic potential:

  • Anti-inflammatory Activity : Research on thiazole derivatives has highlighted their anti-inflammatory properties, which may extend to this compound due to shared structural characteristics .
  • Acetylcholinesterase Inhibition : Some piperazine derivatives have been shown to inhibit human acetylcholinesterase, suggesting potential applications in neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related molecules from the literature:

Compound Core Structure Substituents Pharmacological Activity Structural Insights
1-(4-((4-(4-Methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-3-phenylpropan-1-one hydrochloride (Target) Thiazole + Piperazine 4-Methoxyphenyl, phenylpropan-1-one Not explicitly reported Planar conformation (thiazole core); piperazine enhances solubility and flexibility
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Thiazole + Pyrazoline Fluorophenyl (×3), triazole, methyl Not reported Isostructural triclinic symmetry; fluorophenyl groups induce perpendicular orientation
2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole Benzothiazole + Pyrazoline 4-Methoxyphenyl, phenyl, methyl Antitumor, antidepressant Planar benzothiazole; pyrazoline ring enhances bioactivity
4-(4-{4-[4-({(2RS,4SR)-2-[(1H-1,2,4-Triazol-1-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one Triazole + Piperazine Dichlorophenyl, triazole, isopropyl Not reported Complex stereochemistry; dioxolane and triazole groups may limit conformational mobility

Key Observations:

Structural Flexibility vs.

Substituent Effects :

  • The 4-methoxyphenyl group in the target compound and ’s benzothiazole derivative may enhance electron-donating properties, improving interactions with hydrophobic pockets in enzymes or receptors. Fluorophenyl substituents (e.g., ) introduce electron-withdrawing effects, altering binding kinetics.

Pharmacological Potential: Pyrazoline derivatives (e.g., ) exhibit antitumor and antidepressant activities, suggesting the target compound’s pyrazoline-like features (via the propan-1-one moiety) could confer similar properties. Triazole-containing analogs () lack reported bioactivity but highlight the role of heterocyclic diversity in drug design.

Crystallographic Insights :

  • The isostructural thiazole derivatives in crystallize in triclinic symmetry with two independent molecules per unit cell, a feature that may influence packing efficiency and stability. The target compound’s hydrochloride salt likely adopts a distinct crystalline lattice due to ionic interactions.

Q & A

Q. What are the standard synthetic protocols for this compound, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step organic reactions, starting with functionalization of the piperazine core via nucleophilic substitution. Key steps include:

  • Piperazine Ring Substitution: Reacting 4-(4-methoxyphenyl)thiazole-2-methyl chloride with piperazine under anhydrous conditions (e.g., DMF solvent, 60–80°C, 12–24 hours) to introduce the thiazole moiety .
  • Ketone Formation: Coupling the substituted piperazine with 3-phenylpropanoyl chloride via a Friedel-Crafts acylation, requiring Lewis acid catalysts like AlCl₃ .
  • Salt Formation: Final protonation with HCl in ethanol yields the hydrochloride salt .
    Optimization: Use design of experiments (DoE) to minimize trial-and-error. For example, factorial design can optimize solvent polarity, temperature, and stoichiometry while monitoring purity via HPLC (>98%) .

Q. How is structural purity validated, and what analytical techniques are critical?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy singlet at δ 3.8 ppm, piperazine protons as multiplets δ 2.5–3.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity; retention times are compared against reference standards .
  • Mass Spectrometry (MS): High-resolution ESI-MS verifies molecular weight (theoretical: ~461.9 g/mol) and fragmentation patterns .

Q. What preliminary biological screening assays are recommended for this compound?

Methodological Answer:

  • In Vitro Binding Assays: Screen for affinity at serotonin/dopamine receptors (common targets for piperazine derivatives) using radioligand displacement (e.g., ³H-spiperone for 5-HT₂A) .
  • Cyclooxygenase (COX) Inhibition: Evaluate anti-inflammatory potential via fluorometric COX-1/COX-2 assays, comparing IC₅₀ values to indomethacin .

Advanced Research Questions

Q. How can computational chemistry guide the design of analogs with improved pharmacokinetics?

Methodological Answer:

  • Molecular Docking: Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., COX-2). Focus on optimizing the thiazole-piperazine scaffold for hydrogen bonding and hydrophobic contacts .
  • ADMET Prediction: Tools like SwissADME predict bioavailability (e.g., logP < 3 for blood-brain barrier penetration) and metabolic stability (CYP450 isoform interactions) .

Q. How do structural modifications (e.g., substituents on the thiazole ring) affect bioactivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies: Synthesize analogs with electron-withdrawing (e.g., -NO₂) or electron-donating (-OCH₃) groups on the thiazole. Compare IC₅₀ values in COX inhibition assays .
  • Crystallographic Analysis: Solve single-crystal X-ray structures to correlate substituent orientation (e.g., dihedral angles between thiazole and piperazine) with binding affinity .

Q. How can contradictory data in receptor binding studies be resolved?

Methodological Answer: Contradictions (e.g., varying Ki values across studies) may arise from:

  • Assay Conditions: Standardize buffer pH (7.4 vs. 6.8) and membrane preparation methods (e.g., CHO vs. HEK293 cells expressing receptors) .
  • Allosteric Modulation: Perform Schild analysis to distinguish competitive vs. allosteric binding mechanisms .

Q. What strategies mitigate low solubility of the hydrochloride salt in aqueous buffers?

Methodological Answer:

  • Co-Solvent Systems: Use PEG-400 or DMSO (≤5% v/v) in PBS to enhance solubility without denaturing proteins in cell-based assays .
  • Salt Screening: Test alternative counterions (e.g., citrate, maleate) via pH-solubility profiling .

Q. How can reaction scalability be improved while maintaining enantiomeric purity?

Methodological Answer:

  • Continuous Flow Chemistry: Implement microreactors for Friedel-Crafts acylation to reduce side reactions (e.g., racemization) and improve yield (>85%) .
  • Chiral Chromatography: Use immobilized cellulose-based columns (e.g., Chiralpak IC) for preparative-scale separation of enantiomers .

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